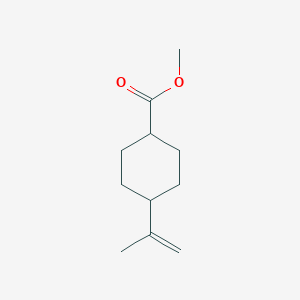
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a carboxylic acid ester group and a methylethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The methylethenyl group can participate in electrophilic substitution reactions, often using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methylethenyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
- Cyclohexanecarboxylic acid, 4-methyl-, methyl ester
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-
- Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate
Comparison: Cyclohexanecarboxylic acid, 4-(1-methylethenyl)-, methyl ester is unique due to the presence of both a carboxylic acid ester group and a methylethenyl substituent. This combination imparts distinct chemical and physical properties, making it valuable in specific applications where similar compounds may not be as effective.
Properties
CAS No. |
135727-83-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 4-prop-1-en-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
BPHNIGJZJBBHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
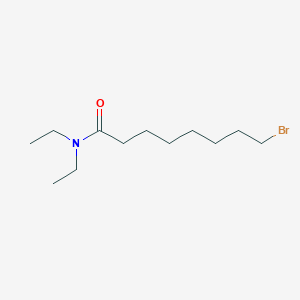


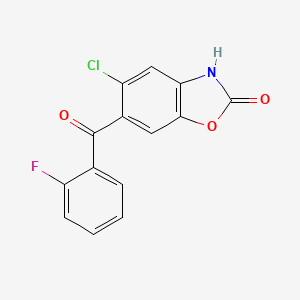

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
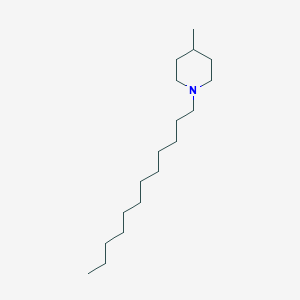

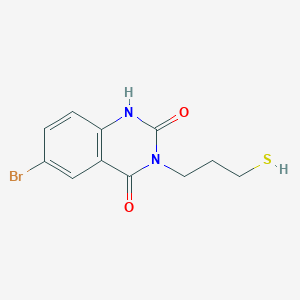
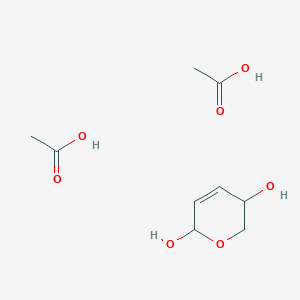
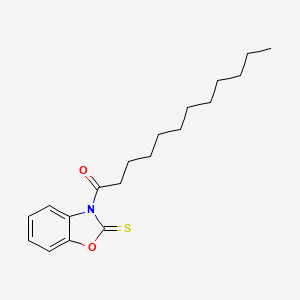
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

